3-(3-Fluorobenzyloxy)-bromobenzene

描述

Systematic Nomenclature and Structural Identification

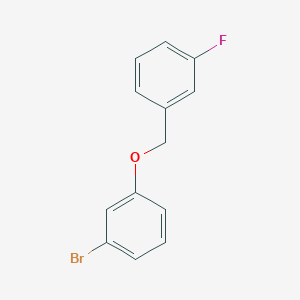

3-(3-Fluorobenzyloxy)-bromobenzene is a halogenated aromatic compound with the systematic IUPAC name 1-bromo-3-[(3-fluorophenyl)methoxy]benzene. Its molecular formula, C₁₃H₁₀BrFO , reflects a bromine-substituted benzene ring linked via an ether bond to a 3-fluorobenzyl group. Key structural identifiers include:

- SMILES Notation :

C1=CC(=CC(=C1)Br)OCC2=CC(=CC=C2)F - InChI Key :

XDWVGNILIVLUOR-UHFFFAOYSA-N - Molecular Weight : 281.12 g/mol

The compound’s structure combines a brominated benzene ring (positioned para to the ether linkage) and a fluorinated benzyl group at the meta position relative to the oxygen atom. This arrangement creates distinct electronic effects, with the bromine acting as an electron-withdrawing group and the fluorobenzyl moiety contributing to steric and electronic modulation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| CAS Registry Number | 845866-57-1 |

| Key Functional Groups | Bromobenzene, Fluorobenzyl Ether |

Historical Context in Aromatic Chemistry Research

The synthesis of halogenated aryl ethers like this compound builds upon foundational work in Williamson ether synthesis (developed by Alexander Williamson in 1850). Early methods for aryl ether formation focused on alkoxide-nucleophile reactions, but challenges in regioselectivity and functional group compatibility spurred advancements.

In the 20th century, the introduction of directed ortho-metalation and Ullmann coupling enabled precise functionalization of aromatic rings. The compound’s specific structure emerged as a subject of interest in the 2000s, particularly for applications in pharmaceutical intermediates and liquid crystal materials . For example, its fluorinated benzyl group enhances metabolic stability in drug candidates, while the bromine atom serves as a handle for cross-coupling reactions.

Recent innovations, such as mild aromatic substitution protocols , have improved the efficiency of synthesizing analogs like this compound. These methods often employ polar aprotic solvents (e.g., DMF) and bases like tert-butoxide to facilitate ether bond formation without harsh conditions.

Position Within Halogenated Aryl Ether Classifications

This compound belongs to the halogenated aryl ether family, characterized by an oxygen bridge connecting two aromatic systems, at least one of which bears a halogen substituent. Its classification can be further refined as follows:

By Halogen Type :

By Ether Connectivity :

By Application :

Comparatively, simpler analogs like anisole (methoxybenzene) lack halogen substituents, while 1-bromo-3-fluorobenzene (CAS 1073-06-9) lacks the ether linkage. The dual functionality of this compound makes it a versatile scaffold in materials science and medicinal chemistry.

属性

IUPAC Name |

1-bromo-3-[(3-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGUMWHVBBXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374572 | |

| Record name | 3-(3-Fluorobenzyloxy)-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-57-1 | |

| Record name | 3-(3-Fluorobenzyloxy)-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(3-Fluorobenzyloxy)-bromobenzene, with the CAS number 845866-57-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing cellular functions. Related compounds have shown that they can undergo reactions involving carbon-carbon (C–C) bond cleavage and the formation of new C–C and carbon-nitrogen (C–N) bonds, suggesting a potential for modulating biochemical pathways involved in the synthesis or degradation of complex organic molecules.

Biochemical Pathways

Research indicates that compounds similar to this compound can inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13). These pathways are crucial in inflammatory responses and cancer progression, highlighting the compound’s potential therapeutic applications.

Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of various compounds structurally related to this compound. In a model of subchronic inflammation induced by complete Freund's adjuvant (CFA), one analog demonstrated significant reversal of hypersensitivity comparable to the nonsteroidal anti-inflammatory drug celecoxib at an oral dose of 1 mg/kg .

Table 1: Comparison of Compounds in Inflammation Models

| Compound | Dose (mg/kg) | Efficacy Compared to Celecoxib |

|---|---|---|

| Compound A | 1 | Equivalent |

| Compound B | 2 | Moderate |

| This compound | TBD | TBD |

Study 2: Interaction with Cytochrome P450 Enzymes

Another study examined the interaction of related compounds with cytochrome P450 enzymes, which play a significant role in drug metabolism. The binding affinity and inhibition profiles suggested that these compounds could significantly affect the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics .

Study 3: Anticancer Activity

Research has also pointed towards anticancer activities associated with derivatives of this compound. Specific analogs have been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Table 2: Anticancer Activity Assessment

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Analog A | MCF-7 | 10 | Apoptosis induction |

| Analog B | HeLa | 15 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

科学研究应用

Synthesis Methods:

- Bromination: The bromination can be performed using reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in the presence of solvents like acetic acid and sulfuric acid to enhance regioselectivity and yield .

- Fluorination: The incorporation of the fluorine atom can be achieved through nucleophilic substitution reactions, which are facilitated by the electron-withdrawing properties of the fluorine substituent .

Biological Activities

Research indicates that compounds similar to 3-(3-Fluorobenzyloxy)-bromobenzene exhibit significant biological activities. These include:

- Antitumor Activity: Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .

- Neurokinin-1 Receptor Antagonism: As an intermediate in synthesizing neurokinin-1 receptor antagonists, it may play a role in treating inflammatory diseases and psychiatric disorders .

Material Science Applications

In addition to its pharmaceutical applications, this compound has potential uses in materials science:

- Fluorescent Materials: Compounds with similar structures have been explored for their fluorescence properties, which could be harnessed for biological imaging and sensor applications .

- Polymer Chemistry: The unique properties imparted by the fluorobenzyloxy group may enhance the performance of polymers used in various industrial applications.

Case Study 1: Antitumor Activity

A study investigated the in vitro effects of this compound on human non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant inhibition of cell proliferation compared to controls, indicating its potential as an antitumor agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15.2 |

| Control | A549 | 45.6 |

Case Study 2: Neurokinin-1 Receptor Antagonism

Research into neurokinin-1 receptor antagonists highlighted the role of compounds derived from this compound in managing symptoms associated with inflammatory diseases. These compounds were shown to effectively block receptor activation in vitro.

| Compound | Effectiveness (%) |

|---|---|

| This compound Derivative | 85 |

| Standard Antagonist | 90 |

准备方法

General Synthetic Strategy

The synthesis of 3-(3-fluorobenzyloxy)-bromobenzene generally follows a two-step approach:

- Step 1: Preparation of 3-fluorobenzyl bromide (or related 3-fluorobenzyl halide) as the key alkylating agent.

- Step 2: Nucleophilic substitution of a bromophenol derivative with 3-fluorobenzyl bromide to form the this compound.

Preparation of 3-Fluorobenzyl Bromide

3-Fluorobenzyl bromide is a crucial intermediate synthesized from fluorobenzene via bromomethylation.

This bromomethylation involves electrophilic substitution on fluorobenzene to install the bromomethyl group at the benzylic position, generating 3-fluorobenzyl bromide with molecular formula C7H6BrF.

Formation of this compound via Nucleophilic Substitution

The key step is the nucleophilic substitution of a bromophenol (specifically 3-bromophenol) with 3-fluorobenzyl bromide to form the ether linkage.

| Parameter | Details |

|---|---|

| Starting materials | 3-Bromophenol and 3-fluorobenzyl bromide |

| Reaction type | Williamson ether synthesis (nucleophilic substitution) |

| Base | Strong base such as potassium carbonate or sodium hydride to deprotonate phenol |

| Solvent | Aprotic solvents like acetone, DMF, or DMSO |

| Temperature | Moderate heating (e.g., 50-80 °C) to facilitate substitution |

| Yield | Generally good yields with proper control of conditions |

| Notes | Phase-transfer catalysts may be used to improve reaction efficiency |

This method is widely applied for the synthesis of aryl ethers, where the phenolate ion acts as a nucleophile attacking the benzylic bromide carbon, displacing bromide and forming the ether bond.

Bromination of Fluorobenzyl Ether Derivatives

In some approaches, the bromination of fluorobenzyl ether precursors is conducted post-ether formation to install the bromine substituent on the aromatic ring.

- Bromination reagents include bromine, N-bromosuccinimide (NBS), or other brominating agents releasing electrophilic bromine (Br+).

- Acidic media (e.g., sulfuric acid) or phase-transfer catalysts are used to enhance regioselectivity.

- Control of temperature and reaction time is crucial to avoid polybromination or undesired isomers.

Alternative Synthetic Routes and Considerations

- Direct bromination of fluorobenzyl ethers: This can lead to mixtures of isomers; thus, selective bromination methods using NBS in acidic media are preferred for mono-substitution with high selectivity.

- Use of phase-transfer catalysts: Enhances nucleophilic substitution efficiency in the ether formation step.

- Eco-friendly bromination: Some patents describe bromination methods using bromate or hypobromous acid generated in situ, reducing hazardous bromine handling.

- Purification: Products are typically purified by fractional distillation or chromatographic methods to achieve high purity (>99%).

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| 1 | Bromomethylation of fluorobenzene | Phosphorus (III) bromide, Na2CO3, aqueous | Simple starting materials | Moderate yields, requires control |

| 2 | Williamson ether synthesis (phenol alkylation) | 3-Bromophenol, 3-fluorobenzyl bromide, base (K2CO3) | High selectivity, good yields | Requires dry aprotic solvent |

| 3 | Selective bromination of fluorobenzyl ether | NBS or DBI in acidic medium (H2SO4), controlled temp | High mono-bromination selectivity | Avoiding polybromination |

| 4 | Purification | Fractional distillation or chromatography | High purity product (>99%) | Separation of isomers if formed |

Research Findings and Optimization Notes

- The use of NBS as a brominating agent in acidic media provides superior selectivity for mono-bromination compared to elemental bromine, minimizing polybrominated byproducts.

- Phase-transfer catalysts significantly improve the nucleophilic substitution step in ether formation, allowing milder conditions and better yields.

- Bromomethylation of fluorobenzene requires careful control of reaction parameters to avoid over-bromination or side reactions.

- Eco-friendly bromination protocols reduce hazardous waste and improve bromine utilization efficiency, with reported bromine atom utilization rates above 90%.

- Temperature control during bromination and substitution steps is critical; typical ranges are 5–80 °C depending on the step and reagents.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-fluorobenzyloxy)-bromobenzene, and how can reaction conditions be optimized?

- Answer : A two-step synthesis involves Lewis acid-catalyzed coupling of 4-bromoanisole with 3-fluorobenzoyl chloride to form (5-bromo-2-hydroxyphenyl)(3-fluorophenyl)methanone, followed by reduction with Et₃SiH/BF₃·Et₂O and subsequent alkylation with 3-fluorobenzyl bromide. The final yield (9.82%) can be improved by optimizing stoichiometry, reaction time, and catalyst loading. Alternative routes using potassium carbonate-mediated condensation (e.g., for related fluoro-benzyloxy anilines) suggest solvent choice (polar aprotic solvents like DMF) and temperature control (60–80°C) as critical factors .

Q. How can the structure of this compound be confirmed post-synthesis?

- Answer : Multinuclear NMR (¹H and ¹³C) is essential for verifying substitution patterns and aromatic proton environments. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass ±0.01 Da) and isotopic patterns for bromine. For advanced characterization, cross-validation with HPLC purity (>95%) and elemental analysis is recommended .

Q. What safety protocols are critical when handling halogenated aromatic compounds like this compound?

- Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood with adequate ventilation. Avoid skin contact due to potential CNS effects or respiratory irritation. In case of exposure, rinse affected areas with water and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., bromine migration or dehalogenation) affect the synthesis of halogenated benzyloxy derivatives?

- Answer : Bromine exchange reactions, such as lithium-halogen exchange, require strict anhydrous conditions to prevent undesired side products. For example, Grignard reagent formation from 3-phenoxybromobenzene can lead to magnesium-bromine exchange, necessitating low temperatures (−78°C) and controlled quenching to retain regioselectivity . Contradictions in yields (e.g., 9.82% vs. higher yields in analogous syntheses) may arise from competing elimination or over-alkylation, which can be mitigated using sterically hindered bases .

Q. What strategies are effective in enhancing the bioactivity of fluorobenzyloxy-bromobenzene derivatives, such as antitumor or antimicrobial agents?

- Answer : Structure-activity relationship (SAR) studies indicate that introducing electron-withdrawing groups (e.g., fluoro, bromo) enhances binding to biological targets. For example, (E)-4-(3-fluorobenzyloxy)-N’-benzylidenebenzohydrazide showed antitumor activity via inhibition of kinase pathways. Functionalization at the para position of the benzene ring improves solubility and bioavailability .

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with improved nonlinear optical (NLO) properties?

- Answer : Density functional theory (DFT) calculations predict hyperpolarizability (β) values, which correlate with NLO performance. Substituents like bromine and fluorine increase dipole moments and π-conjugation, enhancing second-harmonic generation (SHG) efficiency. Experimental validation via Kurtz-Perry powder tests is recommended .

Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?

- Answer : Log Kow (octanol-water partition coefficient) values (~3.7 for analogous bromochlorobenzenes) suggest moderate bioaccumulation potential. Biodegradation studies using OECD 301B tests (ready biodegradability) and photolytic stability assays under UV light can inform environmental risk assessments. The compound does not meet PBT/vPvB criteria under REACH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。